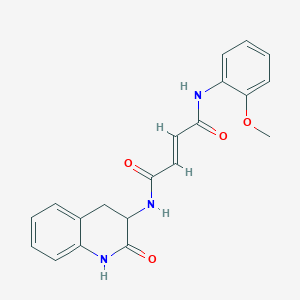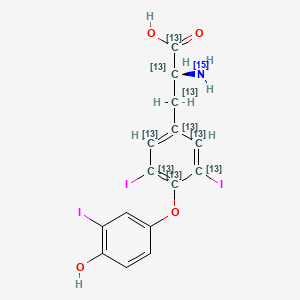![molecular formula C42H67N11O4 B15140459 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)
2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features adamantyl groups, which are known for their stability and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The adamantyl groups can be oxidized under specific conditions.
Reduction: Certain functional groups within the molecule can be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its adamantyl groups could confer stability and enhance binding affinity.
Medicine
In medicine, this compound might be explored for its potential therapeutic properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
Mechanism of Action
The mechanism by which 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The adamantyl groups may enhance the compound’s binding affinity and stability, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: A simpler compound with a single adamantyl group, used in various chemical syntheses.
2-Adamantanone: Another adamantyl-containing compound, known for its use in organic synthesis.
Adamantane: The parent hydrocarbon of the adamantyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
What sets 2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide apart is its complex structure, featuring multiple functional groups and adamantyl moieties. This complexity may confer unique properties, such as enhanced stability, specific binding interactions, and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C42H67N11O4 |
|---|---|
Molecular Weight |
790.1 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C42H67N11O4/c1-25-24-53(40(56)51-37(25)52(6-2-4-47-38(43)44)7-3-5-48-39(45)46)36-14-32(50-35(55)22-42-18-29-11-30(19-42)13-31(12-29)20-42)33(57-36)23-49-34(54)21-41-15-26-8-27(16-41)10-28(9-26)17-41/h24,26-33,36H,2-23H2,1H3,(H,49,54)(H,50,55)(H4,43,44,47)(H4,45,46,48)/t26?,27?,28?,29?,30?,31?,32-,33+,36+,41?,42?/m0/s1 |
InChI Key |
POTAVLZAGQUCTR-OMADYJCLSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N(CCCN=C(N)N)CCCN=C(N)N)[C@H]2C[C@@H]([C@H](O2)CNC(=O)CC34CC5CC(C3)CC(C5)C4)NC(=O)CC67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
CC1=CN(C(=O)N=C1N(CCCN=C(N)N)CCCN=C(N)N)C2CC(C(O2)CNC(=O)CC34CC5CC(C3)CC(C5)C4)NC(=O)CC67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15140384.png)



![benzyl N-[(2S)-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]hexan-2-yl]carbamate](/img/structure/B15140393.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15140397.png)
![3-(Diethylamino)-7-[2-[4-[[4-[(2,5-dioxo-1-pyrrolidinyl)oxy]-4-oxobutyl]methylamino]phenyl]diazenyl]-5-phenylphenazinium Hexafluorophosphate](/img/structure/B15140402.png)


![(4R,4aS,5aS,6aR,6bS,7aR)-4-Hydroxy-3,6b-dimethyl-5-methylene-4,4a,5,5a,6,6a,7,7a-octahydrocyclopropa[2,3]indeno[5,6-b]furan-2(6bH)-one](/img/structure/B15140417.png)




